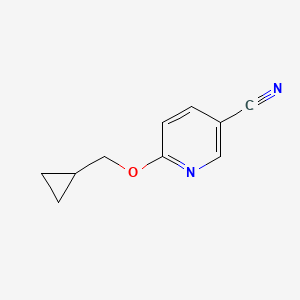

6-(Cyclopropylmethoxy)pyridine-3-carbonitrile

Descripción

Historical Context and Development

The development of 6-(cyclopropylmethoxy)pyridine-3-carbonitrile reflects the broader historical evolution of pyridine derivative chemistry that began in the nineteenth century. Pyridine itself was first discovered in the 1850s during the thermal decomposition of organic materials, specifically in an oily mixture formed by the strong heating of bones. This foundational discovery established the groundwork for the systematic exploration of pyridine-based compounds that would follow over the subsequent decades.

The synthesis and characterization of substituted pyridine derivatives, including nitrile-functionalized compounds, gained momentum during the twentieth century as synthetic methodologies advanced. Nicotinonitrile compounds, which include this compound as a substituted variant, have been recognized for their diverse biological activities and therapeutic potential. The specific compound under examination represents a more recent development in this lineage, incorporating both cyclopropylmethoxy and carbonitrile functional groups to create a molecule with enhanced synthetic utility.

The emergence of this compound in the chemical literature reflects advances in selective substitution reactions and the growing understanding of structure-activity relationships in heterocyclic chemistry. Contemporary research has demonstrated that nicotinonitrile derivatives possess antimicrobial, cardiotonic, antioxidant, anti-inflammatory, and antiproliferative properties, establishing their importance in medicinal chemistry applications.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this compound is 6-(cyclopropylmethoxy)nicotinonitrile, which precisely describes the substitution pattern on the pyridine ring system. This nomenclature reflects the presence of a cyclopropylmethoxy group at the 6-position and a carbonitrile group at the 3-position of the pyridine ring.

The Chemical Abstracts Service registry number 1019546-41-8 serves as the unique identifier for this compound in chemical databases and literature. The molecular formula C₁₀H₁₀N₂O indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure. Alternative nomenclature systems may refer to this compound using different naming conventions, but the systematic approach provides the most precise structural description.

The simplified molecular-input line-entry system representation N#CC1=CC=C(OCC2CC2)N=C1 provides a linear notation that fully describes the connectivity and bonding patterns within the molecule. This standardized format facilitates database searches and computational chemistry applications. The International Chemical Identifier key ILPGCKPRZSRZTE-UHFFFAOYSA-N serves as another unique molecular identifier that enables unambiguous chemical identification across different databases and platforms.

Position in Pyridine Derivative Taxonomy

This compound belongs to the extensive family of pyridine derivatives, which constitute one of the most important classes of nitrogen-containing heterocyclic compounds. Pyridine derivatives are characterized by their six-membered aromatic ring containing one nitrogen atom, which imparts unique electronic and chemical properties to these molecules. Within this broad classification, the compound specifically falls under the subcategory of nicotinonitrile derivatives, also known as cyanopyridines.

The taxonomic position of this compound can be understood through multiple hierarchical levels. At the highest level, it belongs to the category of aromatic heterocycles, which are cyclic compounds containing carbon atoms and at least one heteroatom within the ring system. More specifically, it is classified as a six-membered nitrogen heterocycle, distinguishing it from five-membered nitrogen heterocycles such as pyrrole. Within the pyridine derivative family, it represents a substituted nicotinonitrile, placing it among compounds that have demonstrated significant biological and therapeutic activities.

The compound's classification is further refined by its specific substitution pattern. The presence of both alkoxy and nitrile functional groups creates a unique chemical profile that influences its reactivity and potential applications. This substitution pattern places it within a specialized subset of pyridine derivatives that combine electron-donating and electron-withdrawing groups, creating molecules with balanced electronic properties suitable for various synthetic transformations.

Molecular Identification Parameters

The molecular identification of this compound relies on several key parameters that collectively define its chemical identity. The molecular weight of 174.20 grams per mole represents a fundamental physical property that distinguishes this compound from related structures. This molecular weight places it within the range typical for small organic molecules used in pharmaceutical and synthetic applications.

Table 1: Molecular Identification Parameters of this compound

The International Chemical Identifier code InChI=1S/C10H10N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 provides a standardized representation of the molecular structure that includes connectivity information and stereochemical details. This identifier enables unambiguous communication of structural information across different software platforms and databases. The physical form of the compound as a solid at room temperature indicates its stability and handling characteristics under standard laboratory conditions.

The reported purity level of 95% represents a typical specification for research-grade chemical compounds, indicating that the material contains a high proportion of the target molecule with minimal impurities. This purity level is suitable for most research applications and synthetic transformations, though higher purity grades may be required for specific analytical or pharmaceutical applications.

Comparative Classification Among Heterocyclic Compounds

The classification of this compound within the broader context of heterocyclic compounds reveals its unique position among nitrogen-containing aromatic systems. Compared to other six-membered nitrogen heterocycles, this compound exhibits characteristics that distinguish it from simpler pyridine derivatives while maintaining the fundamental aromatic properties of the parent system.

In comparison to unsubstituted pyridine, this compound exhibits altered electronic properties due to the presence of substituent groups. The cyclopropylmethoxy group at the 6-position introduces electron-donating character through the oxygen atom, while the carbonitrile group at the 3-position provides strong electron-withdrawing properties. This combination creates a molecule with balanced electronic characteristics that differ significantly from both pyridine and simple monosubstituted derivatives.

When compared to other nicotinonitrile derivatives, this compound represents a more complex structural variant that incorporates both alkoxy substitution and cyclopropyl functionality. The cyclopropyl group introduces conformational constraints and unique steric interactions that can influence the compound's binding properties and reactivity patterns. This structural complexity places it among the more sophisticated members of the nicotinonitrile family, potentially offering enhanced selectivity in biological and synthetic applications.

Table 2: Comparative Analysis of Related Heterocyclic Compounds

| Compound Class | Ring Size | Heteroatoms | Substitution Pattern | Electronic Character |

|---|---|---|---|---|

| Pyridine | 6 | N | None | Electron-deficient aromatic |

| Nicotinonitrile | 6 | N | 3-Carbonitrile | Strongly electron-withdrawing |

| This compound | 6 | N | 3-Carbonitrile, 6-Alkoxy | Balanced electron distribution |

| Pyrimidine | 6 | N, N | None | Highly electron-deficient |

| Pyrrole | 5 | N | None | Electron-rich aromatic |

The comparison extends to five-membered nitrogen heterocycles such as pyrrole, which exhibit fundamentally different aromatic character due to the involvement of the nitrogen lone pair in the aromatic system. Unlike pyrrole derivatives, this compound maintains the basic character associated with pyridine, where the nitrogen lone pair remains available for coordination and protonation reactions. This distinction has important implications for the compound's behavior in biological systems and synthetic transformations.

Within the context of diazine compounds such as pyrimidine and pyrazine, this compound represents a monoazine structure with distinct reactivity patterns. The presence of only one nitrogen atom in the ring system results in less pronounced electron deficiency compared to diazines, while the specific substitution pattern creates unique opportunities for selective functionalization and biological interaction.

Propiedades

IUPAC Name |

6-(cyclopropylmethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPGCKPRZSRZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods of 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step organic synthesis approach involving:

- Introduction of the cyclopropylmethoxy group via nucleophilic substitution on a suitably functionalized pyridine precursor.

- Installation or retention of the nitrile group at the 3-position.

- Purification and characterization of the final product.

This approach leverages the reactivity of pyridine derivatives and the nucleophilicity of cyclopropylmethanol or its derivatives under basic conditions.

Detailed Synthetic Route

Step 1: Starting Material Selection

The synthesis generally starts from a pyridine-3-carbonitrile derivative, such as 6-chloropyridine-3-carbonitrile or 6-hydroxypyridine-3-carbonitrile, which provides the nitrile group at the 3-position and a leaving or reactive group at the 6-position for substitution.

Step 2: Introduction of Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent is introduced by nucleophilic substitution of the 6-position leaving group (commonly chlorine or hydroxyl) with cyclopropylmethanol under basic conditions. Typical bases used include sodium hydride (NaH) or potassium carbonate (K2CO3), which deprotonate the cyclopropylmethanol to generate the alkoxide nucleophile.

- Reaction conditions: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed.

- Temperature: Elevated temperatures around 80–100°C facilitate the substitution reaction.

- Reaction time: Several hours of reflux or stirring under inert atmosphere.

This step yields this compound as the substitution product.

Step 3: Purification

The crude product is purified by recrystallization from ethanol or chromatographic methods to achieve high purity suitable for further applications.

Alternative Synthetic Approaches

- Some methods start from 6-chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile, which is structurally related and synthesized via multi-step organic synthesis involving condensation or nucleophilic substitution reactions.

- Other synthetic routes may involve protection-deprotection strategies or the use of different leaving groups at the 6-position to optimize yield and selectivity.

Industrial Scale Considerations

- Batch or continuous flow reactors are used to maintain consistent reaction parameters and improve scalability.

- The process is optimized to minimize side reactions such as hydrogenolytic cleavage of the benzylic C–O bond, which can occur under hydrogenation conditions.

- Purification techniques such as crystallization and chromatography are scaled accordingly.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Starting material | 6-chloropyridine-3-carbonitrile or analogue | — | — | — | Provides nitrile and leaving group |

| Cyclopropylmethoxy introduction | Cyclopropylmethanol, NaH or K2CO3 (base) | DMF or DMSO | 80–100 | 4–8 | Nucleophilic substitution |

| Purification | Recrystallization or chromatography | Ethanol or other | Ambient | — | Achieves high purity |

Research Findings and Analysis

- The nucleophilic substitution method is preferred due to its simplicity and relatively high yield.

- Use of aprotic solvents and strong bases is critical to generate the cyclopropylmethoxide ion, which effectively displaces the leaving group on the pyridine ring.

- Elevated temperatures improve reaction kinetics but must be controlled to prevent decomposition.

- Industrial methods emphasize minimizing hazardous intermediates and avoiding unstable vinyl ether or trifluoroacetylated intermediates seen in related pyridine derivative syntheses, thus reducing costs and improving safety.

- Analytical characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to form amines.

Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions at different positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reactions: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation Products: 6-(Cyclopropylmethoxy)pyridine-3-carboxylic acid or 6-(Cyclopropylmethoxy)pyridine-3-carboxamide.

Reduction Products: 6-(Cyclopropylmethoxy)pyridine-3-amine.

Substitution Products: Various substituted pyridines depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Cannabinoid Receptor Agonism

One of the notable applications of 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile is its role as a selective agonist for the Cannabinoid Receptor 2 (CB2). Research has indicated that compounds of similar structure can modulate cannabinoid receptor activity, which is significant for developing treatments for pain management and inflammatory diseases. The ability to selectively target CB2 receptors may lead to fewer side effects compared to non-selective cannabinoid agonists .

1.2. Inhibition of IKKβ

Recent studies have highlighted the compound's potential in inhibiting IKKβ, a kinase involved in the inflammatory response. This inhibition is particularly relevant in the context of Achilles tendinopathy, where it has been shown that this compound can be delivered effectively through a DNA-based hydrogel system. This method enhances local delivery to the affected area, improving therapeutic outcomes in preclinical models .

Case Studies and Research Findings

3.1. Therapeutic Efficacy in Tendinopathy

A controlled laboratory study investigated the efficacy of ACHP (a derivative including this compound) in a collagenase-induced tendinopathy rat model. Results indicated significant improvements in tendon healing and reduced inflammation markers when the compound was administered via a DNA hydrogel delivery system .

3.2. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyridine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of cyclopropylmethoxy groups has been shown to improve binding affinity to cannabinoid receptors and enhance pharmacokinetic properties .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Pyridine-3-carbonitrile derivatives are diverse, with substitutions at the 2-, 4-, 5-, or 6-positions significantly altering their chemical and biological profiles. Below is a comparative analysis of key analogues:

Table 1: Substituent-Based Comparison

Key Observations:

- Electron-Withdrawing Groups (Cl, CF₃, CN): Enhance reactivity in cross-coupling reactions and improve binding affinity in enzyme inhibitors. For example, 6-chloro-5-methoxypyridine-3-carbonitrile is used in kinase inhibitor research .

- The cyclopropylmethoxy group in the target compound improves pharmacokinetic properties compared to linear alkoxy groups .

Key Observations:

Actividad Biológica

6-(Cyclopropylmethoxy)pyridine-3-carbonitrile (CAS No. 1019546-41-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O, with a molecular weight of approximately 174.20 g/mol. The structure includes a pyridine ring substituted with a cyclopropylmethoxy group and a carbonitrile functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, influencing various biochemical pathways. The mechanism typically involves:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

- Enzymatic Inhibition : It could inhibit enzymes involved in critical metabolic pathways, affecting cell signaling and function.

- Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Biological Activities

Research indicates several potential biological activities for this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : Some derivatives have shown promise in models of neurodegenerative diseases, potentially reversing hyperlocomotion induced by psychostimulants .

- Cannabinoid Receptor Modulation : The compound may interact with cannabinoid receptors, influencing pain perception and appetite regulation .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection Study : A study demonstrated that a related pyridine derivative effectively reduced neuroinflammation in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier was crucial for its efficacy.

- Pain Management Research : Another investigation into the analgesic properties of pyridine derivatives found that certain compounds could significantly reduce pain responses in rodent models, suggesting potential applications in chronic pain management.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile, and how can regioselectivity at the 6-position be ensured?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For regioselective introduction of the cyclopropylmethoxy group at the 6-position:

- Use a pre-functionalized pyridine scaffold with a leaving group (e.g., Cl, Br) at the 6-position.

- Employ a cyclopropylmethanol derivative under basic conditions (e.g., NaH or K2CO3) to promote substitution.

- Directing groups (e.g., nitro or cyano at the 3-position) can enhance regioselectivity by activating specific ring positions .

- Example : A similar approach was used for 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile, where sulfolane and anhydrous KF facilitated halogen exchange .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropane integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the cyclopropylmethoxy group).

- IR Spectroscopy : Identifies the cyano (C≡N) stretch (~2200 cm) and ether (C-O-C) vibrations.

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying cyclopropane geometry .

Q. What common chemical reactions does the cyano group in this compound undergo, and how do reaction conditions influence outcomes?

- Methodology :

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the cyano group to a primary amine.

- Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides, respectively.

- Nucleophilic Addition : Grignard reagents add to the cyano group, forming ketones after workup.

Advanced Questions

Q. How can computational modeling predict the reactivity and biological activity of this compound?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area.

- Docking Studies : Simulate binding to target proteins (e.g., kinases) to prioritize derivatives for synthesis.

- Example : Cyclopropane’s ring strain and electron-withdrawing effects were shown to enhance binding affinity in related pyridinecarbonitriles .

Q. What structural modifications to the pyridine ring or cyclopropylmethoxy group could improve target selectivity in kinase inhibition?

- Methodology :

- SAR Table :

- Synthetic Strategies : Use cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups for π-π stacking interactions .

Q. How can contradictions in reported synthetic yields for pyridine-3-carbonitrile derivatives be resolved?

- Methodology :

- Parameter Screening : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent).

- By-Product Analysis : Employ LC-MS or GC-MS to identify side products (e.g., dehalogenation or over-reduction).

- Case Study : In 5-halo-6-trifluoromethylpyridine-3-carbonitriles, substituting KF with CsF increased yields by minimizing elimination .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers.

- Directed Ortho-Metalation : Use directing groups (e.g., CONHR) to position substituents meta to the cyano group .

Data Contradictions and Resolution

- Issue : Conflicting reports on the stability of the cyclopropylmethoxy group under acidic conditions.

- Resolution : Cyclopropane rings are generally acid-sensitive but can be stabilized using bulky counterions (e.g., tetrabutylammonium bromide) or low-temperature protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.